molecular formula C10H9F3O B8377065 Benzene, 1-(1-methylethenyl)-4-(trifluoromethoxy)-

Benzene, 1-(1-methylethenyl)-4-(trifluoromethoxy)-

Cat. No.: B8377065
M. Wt: 202.17 g/mol
InChI Key: JHKJRPDVVCZNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-(1-methylethenyl)-4-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-(1-methylethenyl)-4-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(1-methylethenyl)-4-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-prop-1-en-2-yl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9F3O/c1-7(2)8-3-5-9(6-4-8)14-10(11,12)13/h3-6H,1H2,2H3

InChI Key

JHKJRPDVVCZNPC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 60% sodium hydride (1.96 g, 49 mmol) was added DMSO (20 ml) dropwise at 0° C. and the mixture was stirred at 80° C. for 30 minutes. After cooling the mixture to 0° C., a solution of methyltriphenylphosphonium bromide (17.5 g, 49 mmol) in DMSO (60 ml) was added dropwise at 0° C. and stirred at ambient temperature for 45 minutes. Then, to this mixture 1-[4-(trifluoromethoxy)phenyl]ethanone (5 g, 24.5 mmol) was added dropwise at ambient temperature and stirred at ambient temperature for 1 hour. The reaction was quenched with a small amount of acetone and diluted with hexane and water. The resulting precipitates were filtered and the organic layer was separated. After evaporation of the solvent, the residue was washed with hexane and concentrated in vacuo to afford 5.1 g (quant.) of the title compound as a colorless oil
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
17.5 g
Type
catalyst
Reaction Step Four

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